

# (R)-AR-13503 pharmacokinetics and pharmacodynamics

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## Compound of Interest

Compound Name: (R)-AR-13503

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An In-Depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of **(R)-AR-13503**

## Introduction

**(R)-AR-13503** is the active metabolite of Netarsudil (AR-13324), a Rho kinase (ROCK) inhibitor approved for the treatment of primary open-angle glaucoma and ocular hypertension.[1][2] Beyond its role in lowering intraocular pressure (IOP), **(R)-AR-13503** is also being investigated for its therapeutic potential in retinal diseases such as diabetic macular edema (DME) and neovascular age-related macular degeneration (nAMD) due to its dual activity as an inhibitor of both Rho kinase (ROCK) and Protein Kinase C (PKC).[3][4][5] This document provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of **(R)-AR-13503**, intended for researchers, scientists, and professionals in drug development.

## Pharmacokinetics

**(R)-AR-13503** is formed in vivo from the ester prodrug Netarsudil (AR-13324). This bioconversion is crucial for its activity within the eye.

## Absorption and Systemic Exposure

Following topical ocular administration of Netarsudil ophthalmic solution 0.02%, systemic exposure to both the parent drug and its active metabolite, **(R)-AR-13503**, is exceptionally low. [6]

- **Metabolism to Active Form:** Netarsudil is an ester prodrug designed to enhance corneal permeability.<sup>[6]</sup> Upon instillation, it is rapidly metabolized by esterases present in the cornea to form **(R)-AR-13503**.<sup>[2][6]</sup>
- **Systemic Levels:** In a clinical pharmacokinetics study (AR-13324-CS101) involving healthy volunteers who received Netarsudil 0.02% once daily for eight days, plasma concentrations of Netarsudil were below the lower limit of quantitation (LLOQ, 0.100 ng/mL) at all time points.<sup>[6]</sup> For **(R)-AR-13503**, only a single plasma concentration was detectable (0.11 ng/mL) in one subject on day 8, eight hours post-dose.<sup>[6]</sup> This indicates that systemic exposure to both compounds is negligible.<sup>[6]</sup>

## Ocular Distribution and Sustained Delivery

While systemic exposure is minimal, local tissue distribution is key to the therapeutic effect of **(R)-AR-13503**. For retinal applications, a sustained-release intravitreal implant has been developed.

- **Intravitreal Implant:** A bio-erodible polyesteramide polymer implant is designed to provide controlled, sustained release of **(R)-AR-13503** over approximately 4 to 6 months.<sup>[4][7][8]</sup>
- **Tissue Concentration:** Animal studies with this implant have shown that **(R)-AR-13503** reaches and maintains therapeutic levels (>150 ng/g) in the retina and retina pigment epithelium/choroid for 5 to 6 months.<sup>[4]</sup> The concentration in surrounding ocular tissues was found to be less than 20% of that in the target retinal tissues, demonstrating localized delivery.<sup>[4]</sup>

## Metabolism

- **Formation:** The primary metabolic pathway for Netarsudil is esterase cleavage in the eye to form **(R)-AR-13503**.<sup>[6]</sup>
- **Further Metabolism:** When **(R)-AR-13503** was incubated directly with liver microsomes from various species, no further metabolism was observed, indicating its relative stability.<sup>[6]</sup>

## Pharmacokinetic Data Summary

Parameter	Value	Species	Study/Administration	Citation
Systemic Exposure				
Netarsudil Plasma Conc.	< 0.100 ng/mL (LLOQ)	Human	0.02% ophthalmic solution, QD for 8 days	[6]
(R)-AR-13503 Plasma Conc.	0.11 ng/mL (single point, 1 subject)	Human	0.02% ophthalmic solution, QD for 8 days	[6]
Ocular Tissue Conc.				
Retina & RPE/Choroid	>150 ng/g	Miniature Swine	Intravitreal Sustained-Release Implant	[4]
Implant Release Duration	5 - 6 months	Animal Models	Intravitreal Sustained-Release Implant	[4][9]

## Pharmacodynamics

**(R)-AR-13503** exerts its effects primarily through the inhibition of Rho kinase (ROCK) and Protein Kinase C (PKC).[4][5] This dual mechanism of action underpins its therapeutic utility in both glaucoma and retinal diseases.

## Mechanism of Action: ROCK/PKC Inhibition

Rho kinases are serine/threonine kinases that act as downstream effectors of the Rho GTPase signaling pathway.[10] This pathway is a critical regulator of cell shape, adhesion, and motility through its effects on the actin cytoskeleton.[10][11]

- **IOP Reduction:** In the eye, ROCK activity in the trabecular meshwork (TM) and Schlemm's canal cells leads to increased actin-myosin-driven contraction, cellular stiffness, and extracellular matrix deposition.<sup>[1][12]</sup> This increases resistance to aqueous humor outflow, elevating IOP.<sup>[11]</sup> **(R)-AR-13503** inhibits ROCK, leading to the relaxation of TM cells, a reduction in cell stiffness, and an increase in aqueous humor outflow through the conventional pathway, thereby lowering IOP.<sup>[1][2][11]</sup>
- **Anti-Angiogenesis:** The ROCK/PKC pathways are implicated in angiogenesis (the formation of new blood vessels), a key pathological process in nAMD and DME.<sup>[3]</sup> **(R)-AR-13503** has been shown to inhibit angiogenesis in various models.<sup>[3][13]</sup>
- **Blood-Retinal Barrier Protection:** **(R)-AR-13503** enhances the barrier function of the retinal pigment epithelium (RPE), which is compromised in diseases like DME, leading to macular edema.<sup>[3][5]</sup>
- **Neuroprotection and Anti-Fibrosis:** Preclinical data suggest that **(R)-AR-13503** may have additional benefits, including promoting retinal ganglion cell survival, reducing retinal fibrosis, and protecting photoreceptor synapses after retinal detachment.<sup>[2][8][14]</sup>

## Pharmacodynamic Data Summary

Effect	Model System	Key Finding	Citation
Anti-Angiogenesis			
HUVEC Tube Formation	In vitro	IC <sub>50</sub> of 21 nM	[3][13]
Mouse Choroidal Sprouting	Ex vivo	Dose-dependent reduction in sprouting area	[3]
Oxygen-Induced Retinopathy	In vivo (Mouse)	~55% reduction in neovascularization (vs. vehicle)	[13]
RPE Barrier Function			
Primary Porcine RPEs	In vitro	200% increase in Transepithelial Resistance (TER) at 400 nM	[3]
Cell Proliferation			
Human Corneal Endothelial Cells	In vitro	Significantly more proliferative than untreated or Y-27632-treated cells at 10 µM	[14]

## Experimental Protocols

### Clinical Pharmacokinetics (Study AR-13324-CS101)

- Objective: To assess the systemic exposure of Netarsudil and its metabolite **(R)-AR-13503** after topical ocular administration in healthy subjects.[6]
- Design: Open-label, single-arm, single-center study.[6]
- Subjects: 18 healthy adult male or female subjects.[6]
- Procedure:

- Subjects received one drop of Netarsudil ophthalmic solution 0.02% in one eye once daily (QD) for 8 consecutive days.[6]
- Blood samples were collected at pre-determined time points on Day 1 and Day 8.
- Plasma was harvested and analyzed for concentrations of Netarsudil and **(R)-AR-13503** using a validated LC-MS/MS method.
- The lower limit of quantitation (LLOQ) for the assay was 0.100 ng/mL for both analytes.[6]

## In Vitro HUVEC Tube Formation Assay

- Objective: To evaluate the anti-angiogenic effect of **(R)-AR-13503**. [3]
- Procedure:
  - Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto a layer of Matrigel® in a 96-well plate.
  - The cells are treated with various concentrations of **(R)-AR-13503** or a vehicle control.
  - Plates are incubated overnight to allow for the formation of capillary-like structures (tubes).
  - The tube networks are visualized by microscopy and quantified by measuring parameters such as total tube length or number of branch points using image analysis software.
  - The IC<sub>50</sub> value, the concentration at which 50% of tube formation is inhibited, is calculated. [3]

## Ex Vivo Mouse Choroidal Sprouting Assay

- Objective: To assess the effect of **(R)-AR-13503** on choroidal angiogenesis. [3]
- Procedure:
  - Choroidal explants are dissected from the eyes of C57BL/6J mice. [3]
  - These "choroidal punches" are embedded in Matrigel® within a culture plate well.

- The explants are cultured in endothelium growth medium supplemented with various concentrations of **(R)-AR-13503** or vehicle control.
- The cultures are maintained for 5 days to allow for angiogenic sprouting from the edge of the tissue explant.[3]
- The area of choroidal sprouting is imaged and quantified using image analysis software to determine the dose-dependent effect of the compound.[3]

## Visualizations: Pathways and Workflows

Caption: RhoA/ROCK signaling pathway and the inhibitory action of **(R)-AR-13503**.

Caption: Experimental workflow for the in vitro HUVEC tube formation assay.

Caption: Prodrug conversion and ocular distribution of **(R)-AR-13503**.

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